molecular formula C10H19NO4Se B1521784 Boc-DL-selenomethionine CAS No. 1369532-54-6

Boc-DL-selenomethionine

Cat. No.: B1521784
CAS No.: 1369532-54-6
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-UHFFFAOYSA-N
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Description

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis to protect the amino group of amino acids during chemical reactions. Selenomethionine is known for its antioxidant properties and is used in various scientific research applications, including studies on aging, cancer, and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with a Boc group. This can be achieved by reacting selenomethionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-selenomethionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-DL-selenomethionine has a wide range of scientific research applications:

Mechanism of Action

Boc-DL-selenomethionine exerts its effects primarily through its antioxidant properties. The selenium atom in selenomethionine can react with reactive oxygen species (ROS) to neutralize them, thereby protecting cells from oxidative damage. Additionally, selenomethionine can be incorporated into proteins, replacing methionine, and forming selenoproteins that have unique redox properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-selenomethionine is unique due to the presence of the Boc protective group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and protein engineering. Additionally, the selenium atom provides distinct redox properties that are not present in its sulfur analog, methionine .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.